![molecular formula C24H25N7O4 B2951096 2-(4-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920205-83-0](/img/structure/B2951096.png)
2-(4-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is an intricate organic compound belonging to a class of molecules known for their potential pharmaceutical applications. Its unique structure, featuring multiple aromatic rings and a triazolopyrimidine core, makes it a subject of interest for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2-(4-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves a multi-step synthesis. A common route includes the following steps:
Formation of 3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine: : This is achieved by a cyclization reaction between a suitable phenyl hydrazine and a pyrimidine derivative.
Linking with piperazine: : The triazolopyrimidine core is then reacted with a piperazine derivative under appropriate conditions to form the intermediate.
Attachment of 2-(4-methoxyphenoxy)ethyl group: : The final step involves the nucleophilic substitution reaction of the intermediate with 2-(4-methoxyphenoxy)ethyl halide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale, considering factors like yield, reaction time, and cost. Batch reactors or continuous flow systems could be employed to ensure efficient production, with meticulous control over reaction parameters such as temperature, pH, and reagent concentrations.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidative transformations, particularly on the methoxyphenyl rings, resulting in the formation of quinones or other oxidized derivatives.
Reduction: : Reduction reactions can target the triazolopyrimidine core or the ketone group, potentially yielding alcohols or reduced nitrogen heterocycles.
Common Reagents and Conditions:
Oxidation: : Reagents like KMnO4, H2O2, or OsO4 under controlled conditions.
Reduction: : Use of reducing agents such as LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: : Friedel-Crafts alkylation or acylation, halogenation using Br2 or Cl2 in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: : Quinones, phenols, or carboxylic acids.
Reduction: : Alcohols, amines.
Substitution: : Aromatic rings with varying substituents like alkyl, acyl, or halogen groups.
科学的研究の応用
2-(4-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone has several noteworthy applications:
Chemistry: : Utilized as a building block for more complex molecular architectures in organic synthesis.
Biology: : Investigated for its binding affinity to certain biological targets, aiding in the understanding of protein-ligand interactions.
Medicine: : Explored for potential pharmacological properties, including anti-inflammatory, anti-cancer, or anti-microbial activities.
Industry: : Used in material science for the development of polymers or as a precursor for specialty chemicals.
作用機序
Mechanism of Effects: The biological activity of 2-(4-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is primarily driven by its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids, where the compound either inhibits or activates a biochemical pathway.
Molecular Targets and Pathways:
Enzymes: : May act as an inhibitor or substrate, altering enzyme activity.
Receptors: : Can bind to receptor sites, modulating signal transduction pathways.
Nucleic Acids: : Potentially intercalates or binds to DNA/RNA, influencing gene expression.
類似化合物との比較
2-(4-methoxyphenyl)-1-(4-(3-phenyl)-3H-triazolopyrimidine): : Lacks the extended methoxyphenyl ring system.
1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone: : Missing the 2-(4-methoxyphenoxy) group.
Analogous triazolopyrimidines: : Share the core structure but vary in the attached substituents.
特性
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O4/c1-33-18-6-8-19(9-7-18)35-15-21(32)29-10-12-30(13-11-29)23-22-24(26-16-25-23)31(28-27-22)17-4-3-5-20(14-17)34-2/h3-9,14,16H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCSPCXJPUACCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
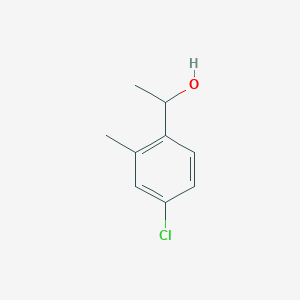
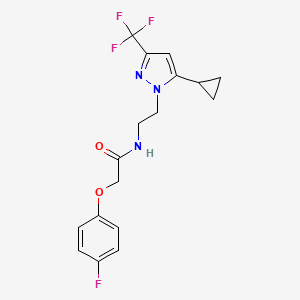

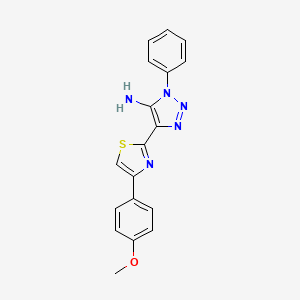

![10-(2-ethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2951021.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2951022.png)
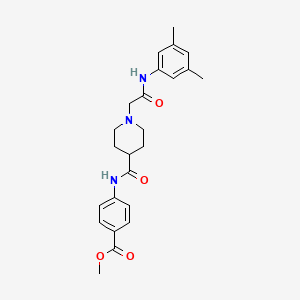
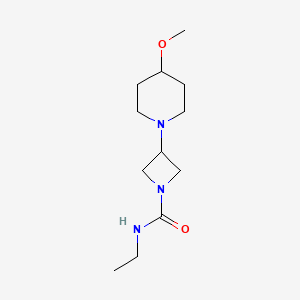
![2-(2,4-dichlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2951028.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2951029.png)
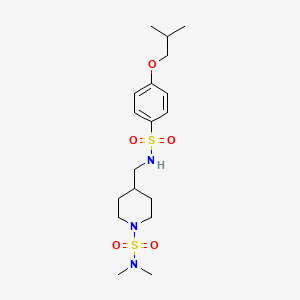
![N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2951033.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2951034.png)
